cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl
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Overview
Description
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrrolidine ring, and a phenoxyethyl group
Preparation Methods
The synthesis of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves multiple steps, including the formation of the naphthalene ring, the introduction of the methoxy and phenyl groups, and the attachment of the pyrrolidine ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl include:
cis-1,2,3,6-Tetrahydrophthalic anhydride: Used as a curing agent for epoxides and a chemical modifier in polymer synthesis.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Known for its applications in thermochemistry and mass spectrometry. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C29H34ClNO2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H33NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3;1H |
InChI Key |
YPVLWBLMEAQJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Origin of Product |
United States |
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